molecular formula C19H25NO8 B12086852 Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside

Cat. No.: B12086852
M. Wt: 395.4 g/mol
InChI Key: JSGSXKCPBJLDNJ-UHFFFAOYSA-N
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Description

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside is a synthetic derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by its benzyl and acetyl groups, which are attached to the glucopyranoside ring. It is primarily used in biochemical research due to its ability to inhibit glycosylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps. The starting material is often glucosamine, which undergoes acetylation to introduce the acetyl groups. The benzyl group is then introduced through a benzylation reaction. The reaction conditions usually involve the use of organic solvents such as methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting glycosylation, a process where sugars are attached to proteins or lipids. This inhibition occurs through the interaction of the compound with glycosyltransferase enzymes, preventing them from catalyzing the glycosylation reaction. The molecular targets include various glycoproteins and glycolipids involved in cellular signaling and structural integrity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but differs in the sugar moiety.

    Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside: Contains additional benzyl and carbonyl groups.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of both benzyl and acetyl groups. This unique structure allows it to effectively inhibit glycosylation processes, making it a valuable tool in biochemical research .

Biological Activity

Benzyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-alpha-D-glucopyranoside is a glycoside that has garnered attention in biochemical research due to its potential biological activities. This article aims to explore its biological activity, synthesis, and implications in various fields, including virology and glycoprotein research.

Chemical Structure and Properties

  • Molecular Formula : C19H25NO8
  • Molecular Weight : 391.41 g/mol
  • CAS Number : 11784224

The compound features a glucopyranoside structure with acetyl and benzyl groups that enhance its solubility and reactivity in biological systems.

1. Glycosylation Inhibition

This compound has been shown to inhibit O-glycosylation, a critical post-translational modification affecting protein function. In studies involving HIV, this compound increased the infectivity of HIV by enhancing the replication rate of the virus in treated cells. Specifically, it was observed that the percentage of HIV-infected cells increased significantly when cells were pre-treated with this compound .

2. Impact on Viral Replication

Research indicates that the compound can improve viral outgrowth kinetics in various models. For instance, when peripheral blood mononuclear cells (PBMCs) were treated with this compound before infection with HIV, there was a notable increase in both the number of infected cells and the amount of viral protein produced per cell . This suggests that this compound may serve as a useful tool in studying viral mechanisms and developing therapeutic strategies.

Synthesis

The synthesis of this compound typically involves the selective acetylation of hydroxyl groups on the glucopyranoside backbone followed by benzylation. This method allows for controlled modification of the sugar moiety to enhance biological activity while maintaining structural integrity .

Case Study 1: HIV Research

In a study conducted by researchers investigating the effects of glycosylation on HIV infectivity, this compound was used to assess its impact on viral replication dynamics. The findings demonstrated that treatment with this compound resulted in a significant increase in viral load and enhanced infection rates among PBMCs from both HIV-negative and positive donors. This highlights its potential role in modulating host-pathogen interactions .

Case Study 2: Glycoprotein Modifications

Another study focused on the role of glycosylation in protein function utilized this compound as an inhibitor to dissect the pathways involved in glycoprotein synthesis. The results indicated that inhibiting O-glycosylation led to altered secretion patterns of glycoproteins, suggesting that this compound could be instrumental in understanding glycoprotein biology and its implications in diseases like cancer .

Research Findings Summary Table

Study Objective Findings
HIV ResearchAssess impact on HIV infectivityIncreased percentage of infected cells by up to 30-fold with treatment
Glycoprotein ModificationsInvestigate glycosylation pathwaysAltered secretion patterns of glycoproteins observed

Properties

IUPAC Name

(5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO8/c1-11(21)20-16-18(27-13(3)23)17(24)15(10-25-12(2)22)28-19(16)26-9-14-7-5-4-6-8-14/h4-8,15-19,24H,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGSXKCPBJLDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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